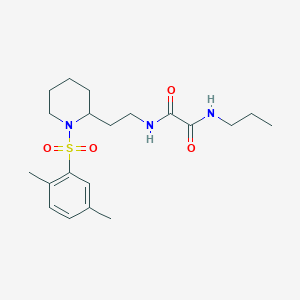

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-4-11-21-19(24)20(25)22-12-10-17-7-5-6-13-23(17)28(26,27)18-14-15(2)8-9-16(18)3/h8-9,14,17H,4-7,10-13H2,1-3H3,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXMPFBAVFNJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure that includes a dimethylphenyl group, a piperidine moiety, and an oxalamide functional group, which may impart distinct biological activities. Its molecular formula is with a molecular weight of approximately 381.5 g/mol .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent targeting neurological disorders and cancers. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

The exact mechanism of action for this compound is hypothesized to involve:

- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity.

- Modulation of Biological Pathways : This interaction can lead to inhibition or activation of certain pathways, influencing cellular responses and potentially offering therapeutic benefits in disease contexts .

The synthesis of this compound typically involves several key steps:

- Preparation of the Piperidine Derivative : This involves cyclization and functional group modifications.

- Introduction of the Sulfonyl Group : Achieved through sulfonation reactions.

- Formation of the Oxalamide Moiety : This is done through amide bond formation reactions.

Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity during synthesis .

In Vitro Studies

Preliminary studies have indicated that this compound may inhibit specific enzymes involved in disease processes. For instance, it has shown promise in modulating cyclooxygenase (COX) pathways, which are crucial in inflammatory responses .

Potential Applications

The compound's potential applications in scientific research include:

- Neurological Disorders : Due to its ability to interact with biological targets effectively.

- Cancer Research : Its modulation of cellular pathways may offer new avenues for cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 898426-67-0 |

| Potential Applications | Neurological disorders, Cancer |

Comparison with Similar Compounds

Structural Analogs in Agrochemical Research

UBIS-734 (2-[1-(2,5-Dimethylphenyl)ethyl]sulfonyl]pyridine-N-oxide)

- Structure : Shares the 2,5-dimethylphenyl sulfonyl group but replaces the piperidine-oxalamide scaffold with a pyridine-N-oxide ring.

- Activity : Exhibits pre-emergence herbicidal activity, targeting weed germination with moderate soil persistence .

- Selectivity : Lower mammalian toxicity compared to older sulfonylurea herbicides.

Ethyl(fluorophenyl)(piperidin-2-yl)acetate

- Structure : Contains a piperidine ring and aryl group (fluorophenyl) but lacks the sulfonyl and oxalamide moieties.

- Activity : Primarily studied in neurological applications (e.g., enzyme inhibition) due to ester functionality .

- Pharmacokinetics : Higher lipophilicity than the target compound, suggesting faster blood-brain barrier penetration .

Functional Group Analysis

Mechanistic and Selectivity Insights

- Sulfonyl Group Impact : Both the target compound and UBIS-734 leverage the sulfonyl group for enhanced binding to plant acetolactate synthase (ALS), a common herbicide target . However, the oxalamide in the target compound may improve soil mobility compared to UBIS-734’s pyridine ring.

- Piperidine vs.

- Toxicity Profile : UBIS-734’s lower mammalian toxicity (~LD₅₀ > 2,000 mg/kg in rats) suggests the target compound may share this advantage due to structural similarities .

Q & A

Basic Questions

Q. What are the established synthetic routes for N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, and how can reaction conditions be optimized for yield improvement?

- Methodology : Key steps include sulfonylation of the piperidine moiety followed by oxalamide coupling. Optimization involves temperature control (e.g., reflux in propionic anhydride) and purification via acid-base extraction (e.g., oxalic acid precipitation). Yield improvements require iterative adjustments to stoichiometry and reaction time, as demonstrated in analogous piperidine-based syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR) and mass spectrometry (MS) for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) is critical, with thresholds aligned to pharmacopeial standards (e.g., ≥98% purity) .

Q. What protocols ensure accurate quantification of the compound in complex biological matrices during pharmacokinetic studies?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Validate methods using spike-recovery experiments in plasma/tissue homogenates, ensuring sensitivity to detect sub-nanomolar concentrations .

Q. What are the critical steps in validating the compound's purity against pharmacopeial standards?

- Methodology : Follow USP guidelines, including residual solvent analysis (via gas chromatography), elemental analysis for stoichiometric consistency, and impurity profiling using gradient elution HPLC. Documentation must align with ICH Q3A/B standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's stability under various environmental conditions?

- Methodology : Implement accelerated stability studies under controlled temperature, humidity, and light exposure (ICH Q1A). Monitor degradation via HPLC and identify degradation products using high-resolution MS. Environmental fate studies should include abiotic transformations (hydrolysis, photolysis) and biotic degradation in microbial models .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodology : Cross-validate computational models (e.g., DFT calculations) with experimental kinetics. Group compounds by functional class (e.g., sulfonamides, piperidines) to identify reactivity trends. Use precision bands in poisoning studies to distinguish noise from significant deviations .

Q. How can in vitro models be optimized to assess the compound's interaction with specific biological targets?

- Methodology : Use surface plasmon resonance (SPR) for binding affinity measurements and CRISPR-engineered cell lines to isolate target pathways. Dose-response curves should account for off-target effects via counter-screening against unrelated receptors .

Q. What methodologies are employed to evaluate the compound's potential metabolic pathways and degradation products?

- Methodology : Combine hepatic microsome assays (human/rodent) with high-resolution MS to identify phase I/II metabolites. Environmental degradation pathways can be modeled using soil/water systems under aerobic/anaerobic conditions, with LC-MS/MS quantification of transformation products .

Notes

- Data Contradiction Analysis : Discrepancies in synthetic yields or bioactivity data may arise from impurities or isomerization. Use orthogonal analytical methods (e.g., chiral HPLC) to resolve stereochemical inconsistencies .

- Experimental Design : For environmental impact studies, adopt split-plot designs with replicates to account for temporal variability (e.g., harvest seasons in long-term ecotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.